

JNJ10191584 as a chemical probe for H4R studies

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Compound of Interest

Compound Name: JNJ10191584

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An In-Depth Technical Guide to **JNJ10191584** as a Chemical Probe for Histamine H4 Receptor (H4R) Studies

Introduction

JNJ10191584, also known as VUF 6002, is a potent and highly selective antagonist for the histamine H4 receptor (H4R).[1][2] Its development has been a significant advancement in studying the physiological and pathological roles of H4R, a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[3][4][5][6] As an orally active compound with excellent selectivity for human and rodent H4R, **JNJ10191584** serves as a critical chemical probe for elucidating the receptor's function in inflammatory and immune responses.[1][3][4] This guide provides a comprehensive overview of **JNJ10191584**, including its pharmacological data, key experimental protocols, and the signaling pathways it modulates, to support its use in preclinical research.

Data Presentation: Pharmacological Profile

The efficacy of a chemical probe is defined by its potency and selectivity. **JNJ10191584** exhibits high affinity for the H4 receptor with minimal interaction with other histamine receptor subtypes, making it an ideal tool for targeted studies.

Table 1: Binding Affinity and Selectivity of JNJ10191584

Target	Species	K _i (nM)	Selectivity Fold (vs. H4R)	Reference
Histamine H4 Receptor (H4R)	Human	26	-	[1][2]
Human	79.42	-	[7]	
Histamine H3 Receptor (H3R)	Human	14,100	>540	[1][2]
Human	3,981	>50	[7]	

Table 2: Functional Activity of JNJ10191584

Assay	Cell Type	IC ₅₀ (nM)	Reference
Eosinophil Chemotaxis Inhibition	Human	530	[1][7]
Mast Cell Chemotaxis Inhibition	Human	138	[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used to characterize **JNJ10191584**.

Radioligand Binding Assays (for Affinity Determination)

This assay quantifies the affinity of a compound for a specific receptor.

- Objective: To determine the binding affinity (K_i) of **JNJ10191584** for the H4 receptor.
- Materials:
 - Membrane preparations from cells recombinantly expressing the target receptor (e.g., human H4R).
 - Radioligand, such as [³H]-histamine.

- **JNJ10191584** at various concentrations.
- Assay Buffer (e.g., Tris-EDTA buffer).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation counter.
- Methodology:
 - Incubate the cell membrane preparations with a fixed concentration of [³H]-histamine.
 - Add increasing concentrations of **JNJ10191584** to compete with the radioligand for binding to the H4R.
 - Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 30 minutes) to reach equilibrium.[8]
 - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]
 - Measure the radioactivity retained on the filters using a liquid scintillation counter.
 - Determine non-specific binding in the presence of a high concentration of an unlabeled H4R ligand.[8]
 - Calculate the IC₅₀ value (the concentration of **JNJ10191584** that inhibits 50% of specific radioligand binding) from competition curves.
 - Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]

Chemotaxis Assays (for Functional Antagonism)

This assay measures a compound's ability to inhibit the directed migration of immune cells, a key function mediated by H4R.

- Objective: To determine the functional potency (IC₅₀) of **JNJ10191584** in inhibiting H4R-mediated chemotaxis.
- Materials:
 - Immune cells expressing H4R (e.g., human eosinophils or mast cells).
 - Chemoattractant (e.g., histamine or a selective H4R agonist).
 - **JNJ10191584** at various concentrations.
 - Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
- Methodology:
 - Pre-incubate the immune cells with various concentrations of **JNJ10191584** or vehicle control.
 - Place the chemoattractant in the lower chamber of the chemotaxis apparatus.
 - Add the pre-incubated cells to the upper chamber, separated by the microporous membrane.
 - Incubate the chamber for a sufficient time (e.g., 3 hours) to allow cell migration towards the chemoattractant.[\[1\]](#)
 - Quantify the number of cells that have migrated to the lower chamber, typically by cell counting via microscopy or flow cytometry.
 - Plot the percentage inhibition of cell migration against the concentration of **JNJ10191584** to determine the IC₅₀ value.

In Vivo Models of Inflammation and Autoimmunity

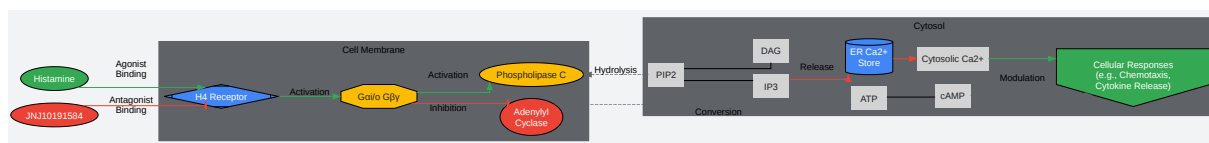
JNJ10191584's oral activity makes it suitable for use in animal models to probe the role of H4R in disease.

- Objective: To evaluate the therapeutic potential of H4R antagonism in disease models.

- Example Model 1: TNBS-Induced Colitis in Rats
 - Protocol: Colitis is induced in rats. **JNJ10191584** is administered orally at doses of 30 and 100 mg/kg.[7]
 - Endpoints: Assessment of colonic injury, mucosal thickness, and inflammatory markers.[7]
- Example Model 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
 - Protocol: EAE, a model for multiple sclerosis, is induced in SJL/J mice. **JNJ10191584** is administered orally at 6 mg/kg once daily.[6][9]
 - Endpoints: Clinical scoring of disease progression, analysis of T-cell populations (Th1, Th17, Tregs) in the spleen, and mRNA expression of key cytokines and transcription factors in the brain.[6][9]

Signaling Pathways and Visualizations

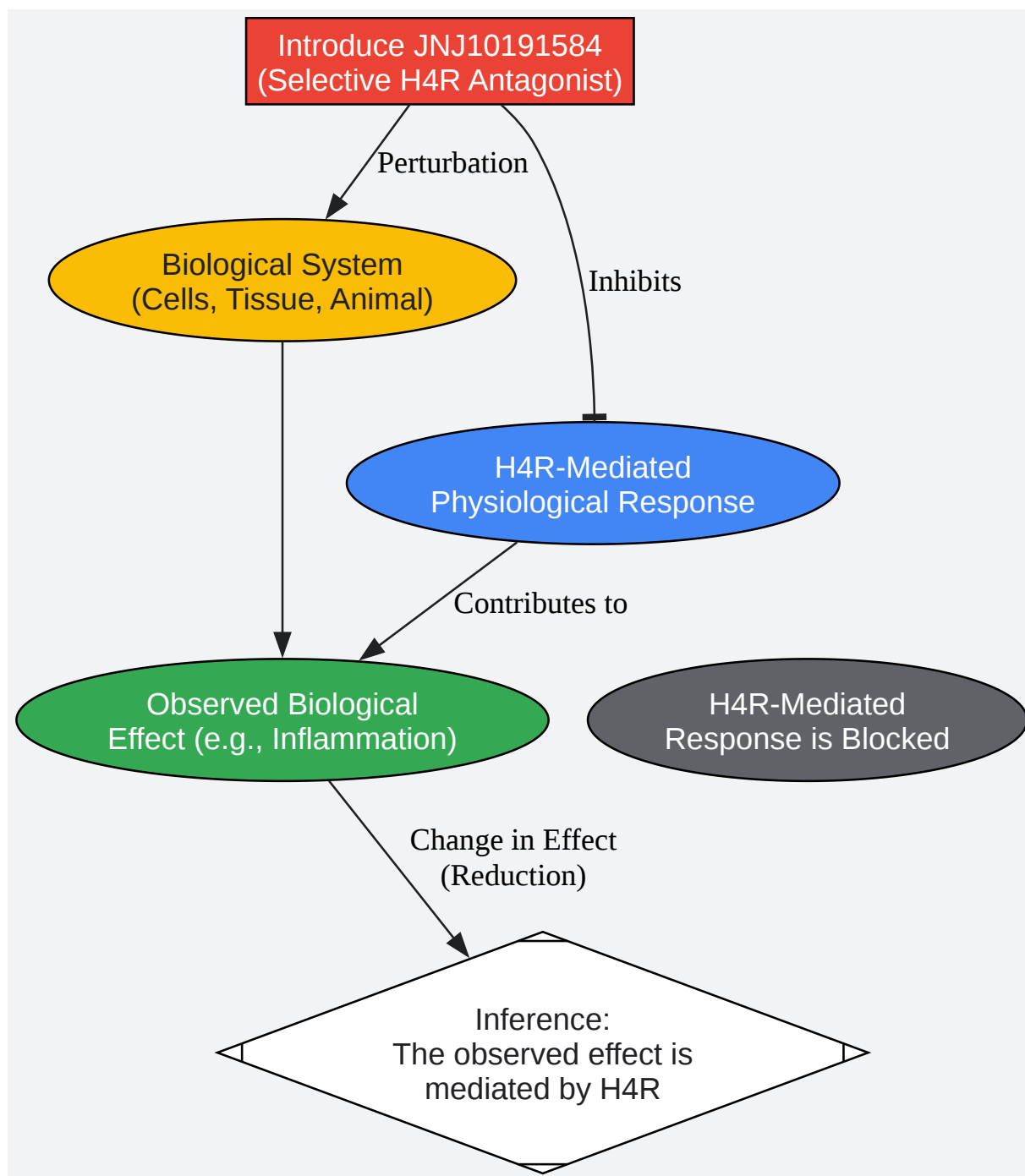
H4R is a G_i/o protein-coupled receptor. Its activation by histamine initiates a signaling cascade that **JNJ10191584** effectively blocks. This antagonism allows researchers to dissect the downstream consequences of H4R signaling in various cellular contexts.



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Caption: H4R signaling pathway blocked by **JNJ10191584**.

Caption: Workflow for evaluating H4R antagonists like **JNJ10191584**.



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Caption: Logical framework for using **JNJ10191584** as a chemical probe.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
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